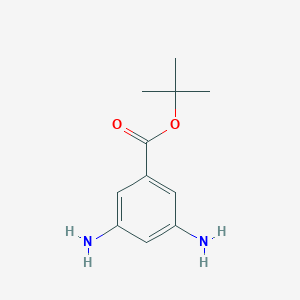

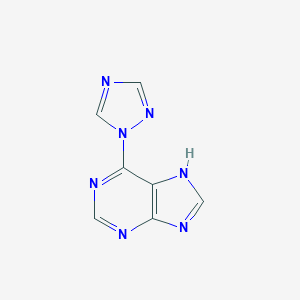

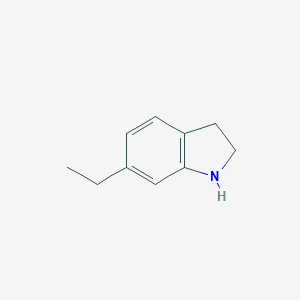

![molecular formula C14H9ClN2O2 B066836 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 174422-14-1](/img/structure/B66836.png)

2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific substituted benzimidazole with various reagents to introduce additional functional groups. For example, Feng Ya (1997) detailed the synthesis of a structurally related compound by reacting bromomethyl phenyl ketone with a 4,7-dihydro spiro[benzo[d]thiazole-6(5),1'-cyclohexane]-2-amin, showcasing a method that could potentially be adapted for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (Feng Ya, 1997).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray diffraction techniques, revealing an essentially planar configuration of the core rings. For instance, Özdemir et al. (2011) characterized the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar molecule, providing insights into the structure-function relationship that could apply to 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid as well (Özdemir, Eren, Dinçer, & Bekdemir, 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives often include functionalization to introduce or modify specific groups. The work by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) on the functionalization reactions of related pyrazole derivatives provides insight into the types of chemical transformations that might be relevant for 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, including amide formation and the influence of different reagents and conditions on the product yield and structure (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on related compounds, such as those by K. Y. Yeong et al. (2018), who analyzed the crystal structure of an ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, can provide valuable parallels in understanding the physical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, especially regarding crystal packing and hydrogen bonding interactions (K. Y. Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for applications in synthesis and material science. The research conducted by B. Al-Hourani et al. (2015), which includes docking studies and crystal structure analysis of tetrazole derivatives, illustrates the kind of analytical work that can be applied to understand the chemical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, particularly in terms of its potential interactions and reactivity patterns (B. Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Scientific Research Applications

Antitumor Activity

Research on imidazole derivatives, including benzimidazole structures similar to 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, has shown promising antitumor properties. These compounds, due to their structural diversity, have been studied for their potential in developing new antitumor drugs, exploring compounds with various biological activities. Some derivatives have advanced to preclinical testing stages, indicating their significance in cancer research and drug development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole analogues, which share a structural similarity with benzimidazole derivatives, have been used as lead molecules for designing therapeutic agents with antioxidant and anti-inflammatory properties. The research focused on synthesizing benzofused thiazole derivatives and testing their antioxidant and anti-inflammatory activities, suggesting the potential of similar benzimidazole derivatives in these therapeutic areas (Raut et al., 2020).

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name |

2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEDCUOAVSSAAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406808 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid | |

CAS RN |

174422-14-1 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.